molecular formula C13H12N2O2S B11174277 2-[(Thiophen-2-ylacetyl)amino]benzamide

2-[(Thiophen-2-ylacetyl)amino]benzamide

Cat. No.: B11174277
M. Wt: 260.31 g/mol
InChI Key: PMSLVFUXBWZSFO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-2-ylacetyl)amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 2-[(Thiophen-2-ylacetyl)amino]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or interacting with specific receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

2-[(2-thiophen-2-ylacetyl)amino]benzamide

InChI

InChI=1S/C13H12N2O2S/c14-13(17)10-5-1-2-6-11(10)15-12(16)8-9-4-3-7-18-9/h1-7H,8H2,(H2,14,17)(H,15,16)

InChI Key

PMSLVFUXBWZSFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=CS2

solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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